

# The Pharmacokinetics and Metabolism of Nifekalant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Nifekalant-d4 |           |
| Cat. No.:            | B12413221     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Nifekalant is a Class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] As a pure potassium channel blocker, it exerts its therapeutic effect by prolonging the cardiac action potential duration and the effective refractory period of myocardial cells.[2][3] A thorough understanding of the pharmacokinetic and metabolic profile of Nifekalant is paramount for its safe and effective clinical application, as well as for guiding further drug development and interaction studies. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Nifekalant, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

## **Pharmacokinetics**

The pharmacokinetic profile of Nifekalant has been characterized in various preclinical and clinical studies. Following intravenous administration, the plasma concentration of Nifekalant declines in a manner that is best described by a two-compartment model.[4][5]

# **Absorption**

As Nifekalant is administered intravenously, absorption is complete and instantaneous.



## **Distribution**

Nifekalant exhibits a relatively small volume of distribution. In healthy volunteers, the volume of the central compartment (Vc) has been reported to be 8.27 L, while the volume of the peripheral compartment (Vp) is 45.6 L.[2] In rats and dogs, plasma protein binding is approximately 65-70% and 68-80%, respectively.[4]

## Metabolism

The primary route of Nifekalant metabolism is through glucuronide conjugation in the liver.[6] Additionally, other metabolic pathways, including N-dealkylation and nitro reduction, have been suggested.[4] However, the specific enzymes responsible for these transformations, including the UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) isoforms, have not been fully elucidated in the available literature. The unchanged form of Nifekalant is the active moiety.[6]

## **Excretion**

In rats, approximately 30% of Nifekalant is excreted in the urine and 70% in the feces. In dogs, urinary and fecal excretion account for 46% and 27% of the administered dose, respectively.[4] In humans, the urinary excretion of the unchanged drug is approximately 30%.[6] The population mean clearance (CL) in healthy Chinese volunteers has been determined to be 53.8 L/h.[2]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of Nifekalant obtained from studies in healthy human volunteers and beagle dogs.

Table 1: Pharmacokinetic Parameters of Nifekalant in Healthy Human Volunteers Following Intravenous Administration[4]



| Parameter        | 0.3 mg/kg IV Push | 0.4 mg/kg IV Push | 0.4 mg/kg/h IV<br>Infusion |
|------------------|-------------------|-------------------|----------------------------|
| Cmax (ng/mL)     | 230.95 ± 54.02    | 358.62 ± 73.98    | 444.30 ± 88.12             |
| Tmax (h)         | 0.08              | 0.08              | 1.60 ± 2.26                |
| AUC0-t (ng·h/mL) | 193.53 ± 45.19    | 285.61 ± 46.57    | 2609.02 ± 498.20           |
| AUC0-∞ (ng·h/mL) | 209.90 ± 48.12    | 302.44 ± 50.19    | 2627.33 ± 499.89           |
| t1/2 (h)         | 1.55 ± 0.38       | 1.34 ± 0.19       | 1.35 ± 0.23                |
| CL (L/kg/h)      | 1.50 ± 0.35       | 1.35 ± 0.22       | 0.32 ± 0.06                |
| V (L/kg)         | 3.40 ± 1.44       | 2.60 ± 0.35       | 0.61 ± 0.15                |

Table 2: Population Pharmacokinetic Parameters of Nifekalant in Healthy Chinese Volunteers[2]

| Parameter                              | Population Mean Value |
|----------------------------------------|-----------------------|
| Clearance (CL)                         | 53.8 L/h              |
| Central Volume of Distribution (Vc)    | 8.27 L                |
| Peripheral Volume of Distribution (Vp) | 45.6 L                |

Table 3: Pharmacokinetic Parameters of Nifekalant in Beagle Dogs Following a Single Intravenous Dose of 3.125 mg/kg[7]



| Parameter        | Mean Value      |
|------------------|-----------------|
| Cmax (ng/mL)     | 4532.8 ± 1234.5 |
| Tmax (min)       | 5               |
| AUC0-t (ng·h/mL) | 3456.7 ± 876.5  |
| AUC0-∞ (ng·h/mL) | 3567.8 ± 912.3  |
| t1/2 (h)         | 1.23 ± 0.34     |
| CL (L/h/kg)      | 0.89 ± 0.21     |
| Vd (L/kg)        | 1.54 ± 0.45     |

# Experimental Protocols Human Pharmacokinetic Study Protocol

A single-center, randomized, double-blind, dose-ascending, placebo-controlled study was conducted in 42 healthy Chinese volunteers.[5] The study involved three dose plans: a loading dose on Day 1 (0.15, 0.3, or 0.5 mg/kg), and a loading dose followed by a maintenance dose (0.2, 0.4, or 0.8 mg/kg/h) on Day 4.[5] Venous blood samples were collected at predetermined time points for pharmacokinetic analysis.[5]



Click to download full resolution via product page

Caption: Experimental workflow for a human pharmacokinetic study of Nifekalant.



# Bioanalytical Method for Nifekalant Quantification in Human Plasma

A high-performance liquid chromatography (HPLC) method with UV detection has been validated for the determination of Nifekalant in human plasma.[4]

#### Sample Preparation:[4]

- To 0.5 mL of plasma, add 40 μL of Ornidazole internal standard (10 μg/mL).
- Acidify with 50 μL of 0.1 mol/mL hydrochloric acid.
- Add 4 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 5000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 20 μL into the HPLC system.

#### Chromatographic Conditions:[4]

- Column: ODS3 (250 mm × 4.6 mm, 5 μm)
- Mobile Phase: Ammonium acetate (0.1 mol/L): Methanol: Acetonitrile (440:180:180, v/v/v)
- Flow Rate: 1 mL/min
- Detection: UV at 270 nm
- Linear Range: 5-1000 ng/mL
- Lower Limit of Quantification (LLOQ): 5 ng/mL







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 4. aidic.it [aidic.it]
- 5. Population pharmacokinetic/pharmacodynamic modeling of nifekalant injection with varies dosing plan in Chinese volunteers: a randomized, blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Nifekalant: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413221#pharmacokinetics-and-metabolism-of-nifekalant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com